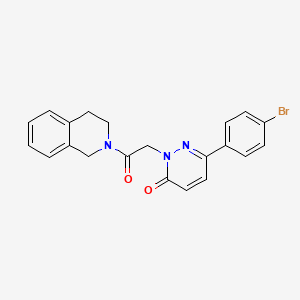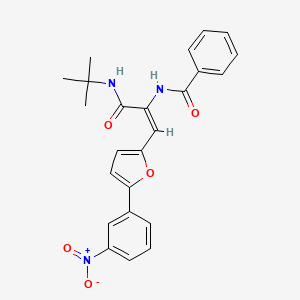![molecular formula C28H24FN5O2 B11148763 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148763.png)
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and arylaldehyde derivatives . The reaction conditions often involve the use of a solvent mixture of water and ethanol in a 1:1 ratio, with the reaction proceeding over a period of 2 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic dysfunction and cell death in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit anticancer activity by inhibiting PARP-1.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its specific structural features and potent inhibitory activity against PARP-1, making it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C28H24FN5O2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H24FN5O2/c1-18-6-5-14-34-25(18)32-26-23(28(34)36)16-22(27(35)31-17-20-9-11-21(29)12-10-20)24(30)33(26)15-13-19-7-3-2-4-8-19/h2-12,14,16,30H,13,15,17H2,1H3,(H,31,35) |
InChI Key |
CYJGSOQNOBFZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11148688.png)

![Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11148699.png)
![N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148700.png)
![2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11148703.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11148704.png)
![N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide](/img/structure/B11148714.png)
![ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11148721.png)
![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148728.png)
![N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine](/img/structure/B11148732.png)

![Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11148746.png)

![2-(4-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11148768.png)
